molecular formula C20H20ClN5O2S B12146564 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146564
M. Wt: 429.9 g/mol
InChI Key: RDUZXJUPDVPDCN-UHFFFAOYSA-N
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Description

This compound (CAS 573943-64-3) is a sulfanyl acetamide derivative featuring a 4H-1,2,4-triazole core substituted with a propenyl group at position 4 and a pyridin-2-yl moiety at position 3. The acetamide chain is linked to a substituted phenyl group (4-chloro-2-methoxy-5-methylphenyl), which confers distinct electronic and steric properties.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5O2S/c1-4-9-26-19(15-7-5-6-8-22-15)24-25-20(26)29-12-18(27)23-16-10-13(2)14(21)11-17(16)28-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,23,27)

InChI Key

RDUZXJUPDVPDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Coupling with the Aromatic Ring: The final step involves coupling the triazole-sulfanyl intermediate with the aromatic ring containing the chloro, methoxy, and methyl substituents. This can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic nitro group (if present), converting them to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that interact with the triazole or sulfanyl groups.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Propenyl vs. Ethyl/Alkyl Groups

  • However, the propenyl group in the target compound may offer improved binding flexibility due to its unsaturated bond .
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573939-18-1):
    Substituting pyridin-2-yl with furan-2-yl decreases aromatic π-stacking capacity but increases hydrophobicity, which may alter membrane permeability .

Pyridinyl vs. Other Heterocycles

  • 2-{[5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-yl]sulfanyl}acetamides :
    Pyrazole-containing analogs exhibit divergent bioactivity profiles compared to pyridine-based compounds, likely due to differences in hydrogen-bond acceptor sites .

Modifications in the Acetamide-Linked Phenyl Group

Halogen and Methoxy Substitutions

  • N-(4-chloro-2-methoxy-5-methylphenyl) vs. N-(3,4-difluorophenyl) (CAS 477332-63-1):
    Chloro and methoxy groups enhance electron-withdrawing effects and lipophilicity, whereas fluorine substituents improve metabolic stability. The 5-methyl group in the target compound may reduce oxidative metabolism .

Anti-Exudative Activity

  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21): Exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The pyridine-containing target compound may show enhanced activity due to stronger interactions with inflammatory targets .

Antiproliferative Potential

  • Hydroxyacetamide derivatives (FP1–12):
    Triazole-linked hydroxyacetamides demonstrate antiproliferative effects against cancer cell lines. The absence of a hydroxyl group in the target compound may reduce cytotoxicity but improve pharmacokinetic stability .

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name/CAS Key Substituents Bioactivity (Reference)
Target Compound (573943-64-3) 4-Propenyl, 5-pyridin-2-yl, 4-chloro-2-methoxy-5-methylphenyl Not explicitly reported
ZE-5b 4-Ethyl, 5-pyridin-2-yl, (4-methylphenyl)sulfonyl Antiproliferative screening
CAS 573939-18-1 4-Ethyl, 5-furan-2-yl, 3-chloro-4-fluorophenyl Undisclosed
CAS 477332-63-1 4-(4-Methylphenyl), 5-(4-chlorophenyl), 3,4-difluorophenyl Undisclosed

Table 2. Substituent Effects on Properties

Substituent Change Impact on Properties
Propenyl → Ethyl Reduced steric hindrance, increased flexibility
Pyridine → Furan Decreased π-stacking, increased hydrophobicity
Chloro → Fluoro Enhanced metabolic stability

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN5O2SC_{20}H_{20}ClN_5O_2S, with a molecular weight of approximately 429.9 g/mol. Its IUPAC name is this compound. The structure includes a chloro-substituted phenyl group, a methoxy group, and a triazole ring with a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H20ClN5O2S
Molecular Weight429.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazole ring suggests potential interactions with various biological pathways, including those involved in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine moieties often exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that derivatives similar to this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Compounds with similar structures have also demonstrated antifungal properties against species like Candida albicans.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Some studies have reported that related compounds can induce apoptosis in cancer cell lines by activating specific pathways. For example:

  • Apoptosis Induction : Compounds with similar configurations have been shown to significantly increase annexin V-FITC-positive apoptotic cells in breast cancer models (MDA-MB-231) by modulating cell survival pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Synthesis and Evaluation : A study published in RSC Advances described the synthesis of various aryl thiazolone derivatives and their inhibitory effects on carbonic anhydrase IX (CA IX), revealing IC50 values ranging from 10.93 to 25.06 nM, highlighting their selectivity for CA IX over CA II .
  • Cell Line Studies : Research conducted on similar compounds indicated significant cytotoxic effects against leukemia cell lines (CCRF-CEM and RPMI-8226), with GI50 values as low as 2.23 μM .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and their molecular targets, supporting their potential use as therapeutic agents .

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